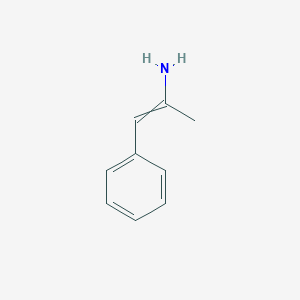

1-Phenylprop-1-en-2-amine

Description

Structural Classification as a Vinyl Amine (Enamine)

1-Phenylprop-1-en-2-amine is classified as a vinyl amine, more commonly referred to as an enamine. masterorganicchemistry.commagtech.com.cn This classification is based on the core structural feature of an amino group attached to a carbon-carbon double bond (C=C-N). magtech.com.cn Enamines are the nitrogen analogs of enols and enolates and are characterized by a significant resonance contribution where the lone pair of electrons on the nitrogen atom is delocalized into the C=C pi-system. masterorganicchemistry.com This delocalization creates a resonance form with a negative charge on the alpha-carbon (the carbon atom adjacent to the double bond but not bonded to the nitrogen), making enamines potent carbon nucleophiles. masterorganicchemistry.comacs.org

A critical aspect of enamine chemistry is their existence in a tautomeric equilibrium with the corresponding imine form. acs.org Vinylamine itself is unstable and tends to tautomerize to its imine. rsc.org For this compound, this equilibrium would be with 1-phenylpropan-2-imine. The position of this equilibrium is influenced by factors such as substitution, solvent, and temperature. mdpi.com Theoretical calculations and experimental studies on similar systems show that while one tautomer may be more stable in the gas phase, solvent effects can stabilize the other form, particularly in polar solvents. mdpi.com

Significance within Contemporary Organic Chemistry Research

The significance of this compound in organic chemistry research stems directly from its identity as an enamine. Enamines are highly versatile and valuable intermediates in organic synthesis. magtech.com.cnresearchgate.net Their nucleophilic character is harnessed in a wide array of carbon-carbon bond-forming reactions. acs.org

Key areas of significance include:

Organocatalysis: Enamines are the key intermediates in a major branch of organocatalysis. nih.gov The reaction of a secondary amine catalyst (like proline) with a ketone or aldehyde generates a nucleophilic enamine in situ. acs.org This enamine can then react with various electrophiles. This methodology provides a powerful tool for the asymmetric synthesis of complex molecules. acs.org

Alkylation and Acylation: The nucleophilic alpha-carbon of enamines readily reacts with electrophiles such as alkyl halides and acyl halides. This reaction, famously developed by Gilbert Stork, is a cornerstone method for the α-functionalization of carbonyl compounds. masterorganicchemistry.com

Synthesis of Heterocycles and Natural Products: The reactivity of enamines makes them attractive starting materials for constructing a variety of nitrogen-containing heterocyclic compounds, which are common motifs in pharmaceuticals and natural products. magtech.com.cnresearchgate.net They can be used to synthesize pyrazoles, quinolines, and various alkaloids. researchgate.net

Precursors to Chiral Amines: The double bond in enamines can be hydrogenated. Asymmetric hydrogenation of enamines or their imine tautomers is a prominent strategy for producing chiral amines. acs.org Chiral amines are crucial building blocks for the pharmaceutical industry, present in a vast number of drugs and biologically active compounds. acs.orgrsc.org For instance, the related compound 1-phenylpropan-2-amine is a key structural unit in several pharmaceutical agents, and methods to synthesize it enantiopurely are of great interest. rsc.org

While specific research focusing exclusively on this compound is not extensively documented in high-impact literature, its structural motif places it firmly within the class of reactive intermediates whose chemistry is fundamental to modern synthetic strategies. Its potential as a building block for more complex molecules, particularly in the synthesis of chiral amines and heterocyclic systems, underscores its significance.

Table of Mentioned Compounds

Structure

3D Structure

Properties

CAS No. |

109941-85-7 |

|---|---|

Molecular Formula |

C9H11N |

Molecular Weight |

133.19 g/mol |

IUPAC Name |

1-phenylprop-1-en-2-amine |

InChI |

InChI=1S/C9H11N/c1-8(10)7-9-5-3-2-4-6-9/h2-7H,10H2,1H3 |

InChI Key |

BXYSFSIUKXZNSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=CC=CC=C1)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of the Enamine Moiety

Nucleophilic Reactivity of the α-Carbon and Nitrogen

The primary site of nucleophilic attack for an enamine is the α-carbon. makingmolecules.com This reactivity is central to many synthetic applications, enabling the formation of new carbon-carbon bonds.

The reaction shows a preference for highly electrophilic alkyl halides, with benzyl, allyl, and methyl halides providing the best yields in related systems. masterorganicchemistry.com The regioselectivity of enamine formation from unsymmetrical ketones typically favors the less substituted double bond to minimize steric hindrance, which in turn directs the alkylation. makingmolecules.comwillingdoncollege.ac.in For 1-phenylprop-1-en-2-amine, derived from the symmetrical phenylacetone (B166967), this specific issue of regioselectivity in its formation is moot. However, the principle of α-carbon attack remains central.

Recent advancements have demonstrated the utility of more complex alkylations. For instance, a highly diastereo- and enantioselective copper-catalyzed propargylic alkylation of acyclic ketone enamines has been developed, allowing for the construction of chiral carbon centers. dicp.ac.cn

Table 1: Representative Alkylation Reactions of Enamines

| Alkylating Agent | Product Type (after Hydrolysis) | Reference |

|---|---|---|

| Methyl Iodide | α-Methylated Ketone | masterorganicchemistry.com |

| Allyl Bromide | α-Allylated Ketone | masterorganicchemistry.com |

| Benzyl Bromide | α-Benzylated Ketone | masterorganicchemistry.com |

The nucleophilic α-carbon of enamines is capable of participating in conjugate addition, or Michael reactions, with α,β-unsaturated carbonyl compounds. masterorganicchemistry.comlibretexts.org This reaction provides a pathway to synthesize 1,5-dicarbonyl compounds after the requisite hydrolysis of the enamine and iminium ion intermediates. makingmolecules.comlibretexts.org

The mechanism involves the attack of the enamine's α-carbon onto the β-position of the Michael acceptor. makingmolecules.com This forms a new carbon-carbon bond and generates a zwitterionic intermediate which then proceeds through proton transfer and hydrolysis to yield the final product. makingmolecules.com The asymmetric Michael reaction, utilizing chiral enamines, has become a significant method for the stereoselective formation of quaternary carbon centers. acs.org

Table 2: Examples of Michael Acceptors for Enamine Conjugate Addition

| Michael Acceptor | Product Type (after Hydrolysis) | Reference |

|---|---|---|

| Methyl Vinyl Ketone | 1,5-Diketone | masterorganicchemistry.com |

| Acrylonitrile | γ-Ketonitrile | wikipedia.org |

Alkylation Reactions and Regioselectivity

Cycloaddition Reactions

Enamines are versatile partners in cycloaddition reactions, serving as electron-rich alkenes. Their reactions can lead to the formation of various carbocyclic and heterocyclic ring systems. researchgate.net

While [2+2] cycloadditions of enamines are well-documented, [4+2] cycloadditions (Diels-Alder reactions) are also of significant interest. asianpubs.orgtandfonline.com Enamines can act as the dienophile component, but more synthetically powerful are reactions where the enamine is part of the diene system or where the reaction occurs intramolecularly.

Significant progress has been made in intramolecular [4+2] cycloadditions. In one study, enamides (N-acylated enamines) tethered to an unactivated diene were shown to undergo a thermal intramolecular [4+2] cycloaddition. acs.orgacs.org The reaction proceeded through an initial, facile [2+2] cycloaddition, followed by thermal rearrangement of the resulting vinylcyclobutane intermediate into the more stable, bridged [4+2] cycloadduct. acs.org This represented a novel cycloaddition of an enamine derivative with an unactivated butadiene system. acs.org

In another advanced application, a tandem sequence was developed involving an initial [2+2] cycloaddition between an enamide and benzyne. nih.gov The resulting amido-benzocyclobutane undergoes a pericyclic ring-opening to form an amido-o-quinonedimethide, which then immediately participates in an N-tethered intramolecular [4+2] cycloaddition to rapidly assemble complex nitrogen heterocycles. nih.gov

Hydrolysis and Related Equilibrium Transformations

Enamines can be readily hydrolyzed back to their parent carbonyl compound and the corresponding amine using aqueous acid. masterorganicchemistry.com This transformation is the reverse of enamine formation and is a crucial step in many synthetic sequences that use enamines as intermediates, such as the Stork alkylation. makingmolecules.comorgoreview.com

The mechanism of hydrolysis begins with the protonation of the enamine. masterorganicchemistry.comchemistrysteps.com Unlike imine hydrolysis where the nitrogen is protonated first, enamine hydrolysis typically starts with protonation at the α-carbon. masterorganicchemistry.comchemistrysteps.comorgoreview.com This step forms a highly electrophilic iminium ion. chemistrysteps.com A water molecule then acts as a nucleophile, attacking the carbon of the C=N+ bond. chemistrysteps.comorgoreview.com A series of proton transfers follows, converting the amine portion into a good leaving group. makingmolecules.com Finally, the lone pair on the hydroxyl oxygen assists in the elimination of the neutral amine, forming a protonated carbonyl (an oxonium ion), which is then deprotonated to give the final ketone or aldehyde product. chemistrysteps.com For this compound, hydrolysis would yield phenylacetone and ammonia (B1221849).

Kinetic studies on the hydrolysis of analogous enamines derived from propiophenone (B1677668) have shown that the rate-limiting step is dependent on the pH of the solution. acs.org In weakly acidic conditions (pH 1-6), the formation of the carbinolamine intermediate is rate-limiting, whereas in more strongly acidic solutions, the breakdown of the protonated carbinolamine becomes rate-limiting. acs.org

Catalytic Oxidations and Reductions of the Unsaturated Linkage

The carbon-carbon double bond of the enamine moiety is susceptible to both catalytic oxidation and reduction. These transformations provide access to a range of valuable chemical structures.

Catalytic oxidation of enamines can lead to various functionalized products. A modern approach, termed "oxidative enamine catalysis," involves the direct oxidation of an enamine to generate an electrophilic iminium species in situ. nih.govacs.org This iminium ion can then be trapped by a variety of nucleophiles, enabling the β-functionalization of the parent aldehyde or ketone. nih.gov Enamines can also be oxidized via single-electron transfer (SET) to form an enamine radical cation, which is a key intermediate in certain oxidative coupling reactions. wikipedia.orgacs.org Furthermore, systems using hydrogen peroxide with a cyclic seleninate ester catalyst have been shown to effectively oxidize enamines. researchgate.net

Catalytic reduction, specifically asymmetric hydrogenation, of enamines is one of the most efficient methods for preparing optically pure chiral amines. acs.orgrsc.org A wide variety of transition-metal catalysts, particularly those based on rhodium, iridium, and ruthenium with chiral ligands, have been developed for this purpose. acs.orgrsc.orgbohrium.com Studies on the hydrogenation of unactivated enamines have revealed that catalysts with electron-deficient phosphine (B1218219) ligands, compared to more electron-rich ones like triphenylphosphine, exhibit markedly improved reactivity and allow for lower catalyst loadings. beilstein-journals.orgresearchgate.net This is crucial for reducing tetrasubstituted and otherwise sluggish enamine substrates. beilstein-journals.org

Table 3: Selected Catalytic Systems for Enamine Reduction

| Catalyst System | Substrate Type | Key Finding | Reference |

|---|---|---|---|

| Chiral Rh, Ru, Ir Complexes | N-Acyl Enamines | High enantioselectivity for chiral amine synthesis. | acs.org |

| Rh Complexes with Electron-Deficient Phosphines | Unactivated Enamines | Significantly faster hydrogenation rates than with standard phosphines. | beilstein-journals.org |

| Trichlorosilane with Chiral Lewis Base | Fluorinated Enamines | Metal-free, stereoselective reduction. | researchgate.net |

Kinetic Studies and Mechanistic Pathways Elucidation

The enamine moiety of this compound is a versatile functional group whose reactivity is governed by its electron-rich nature. chinesechemsoc.org This nucleophilicity allows it to participate in a wide array of chemical transformations. chinesechemsoc.orgmasterorganicchemistry.com Understanding the kinetics and mechanisms of these reactions is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Reaction Kinetics and Rate-Determining Steps

The kinetics of reactions involving the enamine functional group are highly dependent on the specific transformation and the reaction conditions, such as pH and solvent. masterorganicchemistry.comnumberanalytics.com

For enamine formation, which involves the condensation of an aldehyde or ketone with a secondary amine, the rate-limiting step is often the acid-catalyzed dehydration of a carbinolamine intermediate. masterorganicchemistry.comlibretexts.org Conversely, during the hydrolysis of enamines back to their carbonyl and amine precursors, the rate-determining step can change with pH. masterorganicchemistry.com In weakly acidic solutions (pH 1–6), the uncatalyzed attack of water on the protonated enamine (the iminium ion) to form the carbinolamine is typically rate-limiting. masterorganicchemistry.com In neutral and basic solutions, the rate-limiting step can be either the protonation at the alpha-carbon or the subsequent attack by water or a hydroxide (B78521) ion. masterorganicchemistry.com

The nucleophilicity of the enamine, a key kinetic parameter, dictates its reaction rate with various electrophiles. This property can be quantified and compared using kinetic studies. For instance, kinetic experiments on enamines derived from different cyclic secondary amines with benzhydrylium ions (electrophiles) show significant differences in their second-order rate constants (k₂), highlighting the structural effects on reactivity. rsc.org

| Enamine | Electrophile (Mayr E parameter) | k₂ (M⁻¹ s⁻¹) | N | sN |

|---|---|---|---|---|

| Enamine from Phenylacetaldehyde and TIM catalyst | Benzhydrylium Ion (-5.93) | 1.52 x 10³ | 15.01 | 0.94 |

| Enamine from Isobutyraldehyde and TIM catalyst | Benzhydrylium Ion (-8.46) | 1.25 x 10³ | 14.93 | 1.03 |

Investigation of Concerted versus Stepwise Mechanisms

Enamine reactions can proceed through either concerted or stepwise mechanistic pathways, and the operative mechanism is often delicately balanced, influenced by factors such as substituents and solvent choice. nih.govacs.org A concerted reaction involves the simultaneous breaking and making of bonds in a single transition state, whereas a stepwise reaction proceeds through one or more intermediates. quora.com

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating these pathways. For example, the inverse electron-demand Diels-Alder reaction between 1,2,3-triazines and an enamine showcases this dichotomy. nih.gov

Concerted Mechanism: The reaction of an unsubstituted 1,2,3-triazine (B1214393) with an enamine proceeds through a concerted [4+2] cycloaddition. nih.gov

Stepwise Mechanism: The introduction of electron-withdrawing groups onto the triazine or the use of a strongly hydrogen-bonding solvent, such as hexafluoroisopropanol (HFIP), can switch the mechanism to a stepwise path. nih.gov This occurs because these factors stabilize a zwitterionic intermediate, making its formation more favorable than the high-energy transition state of the concerted process. nih.gov The stepwise pathway involves the initial formation of a C-C or C-N bond to create the intermediate, followed by a second, ring-closing step. nih.gov

Similarly, cycloadditions of azides to enamines have been computationally shown to proceed via either concerted or stepwise pathways depending on the specific reactants. researchgate.net The choice of solvent can also play a role; reactions in aprotic solvents are more inclined to proceed through a concerted mechanism. numberanalytics.com

| Mechanism Type | Favorable Conditions | Description |

|---|---|---|

| Concerted | Unsubstituted reactants; Aprotic solvents. | All bond-forming and bond-breaking occurs in a single transition state. |

| Stepwise | Presence of electron-withdrawing groups; Strongly hydrogen-bonding solvents (e.g., HFIP). | Proceeds through a discrete, often zwitterionic, intermediate. |

Identification of Radical Intermediates in Transformations

Beyond two-electron nucleophilic pathways, the enamine moiety of this compound can engage in single electron transfer (SET) processes, leading to the formation of radical intermediates. chinesechemsoc.org This reactivity is the foundation of Singly Occupied Molecular Orbital (SOMO) catalysis. chinesechemsoc.orgresearchgate.net

The electron-rich nature of the enamine double bond facilitates oxidation via SET to form a transient enamine radical cation . chinesechemsoc.orgacs.org Despite being proposed as key intermediates for many years, their direct observation was challenging due to their fleeting lifetimes. chinesechemsoc.orgjiaolei.group

Recent advancements using advanced time-resolved electron paramagnetic resonance (TREPR) spectroscopy have enabled the direct spectroscopic and kinetic observation of these radical intermediates in situ under photoredox conditions. chinesechemsoc.orgchemrxiv.org These studies have provided definitive evidence for their existence. chinesechemsoc.org

The general mechanistic scheme involves:

Formation of the enamine from a carbonyl compound and a primary or secondary amine. researchgate.net

A photoredox catalyst, upon excitation by light, facilitates a single electron transfer from the enamine, generating the enamine radical cation . chinesechemsoc.org

This radical cation is a key intermediate that can engage in further reactions. chinesechemsoc.org In reactions catalyzed by primary amines, the enamine radical cation can undergo deprotonation to form a neutral α-imino radical . chinesechemsoc.orgjiaolei.group

Kinetic studies have shown that the enamine radical cation can be significantly more reactive than the deprotonated α-imino radical in certain contexts. For instance, in reactions with styrene, the enamine radical cation was found to react an order of magnitude faster than the α-imino radical, highlighting the critical role of proton transfer in these catalytic cycles. chinesechemsoc.orgjiaolei.group Computational studies have further explored the energetics of these radical species, calculating bond dissociation energies (BDEs) and pKa values to rationalize their observed reactivity. acs.org

Stereochemical Aspects and Asymmetric Synthesis of Chiral Phenylprop En Amines and Their Derivatives

Enantioselective Synthesis Strategies for Related Chiral Amines

The direct synthesis of chiral amines from prochiral starting materials using catalytic asymmetric methods is a highly efficient approach to obtaining enantiomerically pure compounds. These strategies can be broadly categorized into biocatalytic and chemocatalytic methods.

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. sci-hub.se Enzymes such as transaminases and lipases are particularly effective in this regard. bohrium.comresearchgate.net

Transaminases (ATAs)

Amine transaminases (ATAs) are enzymes capable of catalyzing the asymmetric synthesis of chiral primary amines from prochiral ketones. nih.govmdpi.com This is achieved through a transamination reaction where an amino group is transferred from an amino donor to a ketone substrate. rsc.org The reaction is notable for its excellent enantioselectivity and the fact that it does not require costly cofactors that need in-situ regeneration. nih.gov

ω-Transaminases (ω-TAs) are a significant class of ATAs used for synthesizing chiral amines from ketones that lack a carboxyl group. mdpi.com The synthetic utility of ω-TAs has been demonstrated in the production of a wide range of pharmaceutical intermediates. mdpi.com Strategies to overcome limitations such as unfavorable reaction equilibria include the use of specific 'smart' amine donors or employing enzyme cascades to remove by-products. mdpi.com

For instance, a one-pot enzymatic cascade combining an alcohol dehydrogenase (ADH) and an ω-transaminase (ωTA) has been developed for the synthesis of all four stereoisomers of phenylpropanolamine from the corresponding 1-phenylpropane-1,2-diols with high optical purity (er and dr up to >99.5%). nih.gov This demonstrates the potential for creating specific stereoisomers of related phenylprop-en-amine structures.

Lipases

Lipases are versatile biocatalysts in stereoselective transformations, primarily through the kinetic resolution of racemic mixtures, which will be discussed in section 4.2. researchgate.net However, they can also be employed in asymmetric synthesis. For example, lipase-catalyzed acylation can be a key step in a synthetic route to a specific enantiomer. Lipase (B570770) B from Candida antarctica (CaLB) is a widely used and robust biocatalyst for the enantioselective formation of amides from racemic amines. nih.gov While this is a resolution process, the principles of enantioselective acylation can be integrated into synthetic pathways.

The following table summarizes the application of biocatalysts in the synthesis of chiral amines analogous to 1-phenylprop-1-en-2-amine.

| Enzyme Class | Reaction Type | Substrate Type | Product Type | Key Advantages |

| Transaminases (ATAs/ω-TAs) | Asymmetric Synthesis | Prochiral Ketones | Chiral Primary Amines | High enantioselectivity, mild conditions, no costly cofactors. nih.govmdpi.com |

| Lipases | Kinetic Resolution (Acylation) | Racemic Amines | Enantiopure Amines & Amides | High enantioselectivity, operational stability. researchgate.netnih.gov |

Alongside biocatalysis, asymmetric organocatalysis and transition-metal catalysis are cornerstone strategies for the enantioselective synthesis of chiral amines.

Asymmetric Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. nih.gov Chiral primary amines, derived from natural sources like amino acids and Cinchona alkaloids, are highly effective organocatalysts for a wide range of enantioselective reactions. rsc.org These catalysts can activate substrates through the formation of enamine or iminium intermediates, analogous to the enamine structure of this compound. rsc.orgsioc-journal.cn

For example, chiral primary amine catalysts have been successfully used in the asymmetric conjugate addition to nitroolefins and vinyl sulfones via enamine activation. rsc.org This highlights a potential pathway for the enantioselective functionalization of enamine-containing scaffolds.

Metal-Catalyzed Methods

Transition-metal catalysis is arguably the most widely used method for the synthesis of chiral amines. nih.gov Asymmetric hydrogenation of prochiral imines, enamines, and related unsaturated precursors is a direct and efficient route to enantiomerically enriched amines. nih.gov

Asymmetric Hydrogenation: The enantioselective hydrogenation of enamines is a particularly relevant method. For instance, a diastereoselective heterogeneous catalytic system using a PtO₂ catalyst has been developed for the hydrogenation of chiral enamines derived from β-ketoesters and chiral phenylglycine amide, affording β-amino acid derivatives with very high diastereoselectivities (up to 200:1). acs.orgfigshare.com The geometric purity of the enamine precursor is crucial for achieving high selectivity. acs.org

Other Metal-Catalyzed Reactions: A variety of other metal-catalyzed transformations have been developed for chiral amine synthesis, including reductive amination, hydroamination, and allylic amination. nih.govacs.org For example, nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters provides access to chiral α-aryl glycines with high enantioselectivities (up to 98% ee). nih.govacs.org Copper-catalyzed asymmetric hydroamination of α,β-unsaturated carbonyls has also been shown to produce chiral amino acid derivatives. mdpi.com

The table below presents a selection of metal-catalyzed methods for the synthesis of chiral amines.

| Metal Catalyst | Ligand Type | Reaction Type | Substrate | Product | Enantioselectivity |

| PtO₂ | (S)-Phenylglycine amide (as chiral auxiliary) | Diastereoselective Hydrogenation | Chiral (Z)-enamines | Chiral β-aminoesters and amides | up to 99% de |

| Nickel | P-stereogenic dialkyl phosphine (B1218219) | Asymmetric Hydrogenation | N-aryl imino esters | Chiral α-aryl glycines | up to 98% ee |

| Palladium | Phosphinooxazoline (PHOX) | Asymmetric Allylation | N-fluorenyl trifluoromethyl imine | Polysubstituted chiral α-trifluoromethyl amines | High ee |

| Rhodium | Ferrocene-based | Asymmetric Hydrogenation | Enamides | Chiral amines | Excellent ee |

Biocatalytic Approaches Utilizing Transaminases and Lipases

Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a widely used method for separating a racemic mixture of a chiral compound. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster than the other. Lipases are particularly well-suited for the kinetic resolution of racemic amines via enantioselective acylation. researchgate.netnih.gov

In a typical lipase-catalyzed kinetic resolution of a racemic amine, one enantiomer is selectively acylated to form an amide, leaving the other enantiomer unreacted. diva-portal.org The resulting mixture of the acylated enantiomer and the unreacted enantiomer can then be separated. The efficiency of the resolution is determined by the enantioselectivity of the lipase.

For example, the kinetic resolution of racemic amines has been successfully carried out using immobilized lipase B from Candida antarctica (Novozym 435) with ethyl acetate (B1210297) as the acylating agent. researchgate.net Continuous-flow processes have been shown to be superior to batch reactions for this type of resolution. researchgate.net The choice of solvent and acylating agent can also significantly impact the activity and selectivity of the enzyme. researchgate.net

In some cases, dynamic kinetic resolution (DKR) can be employed to achieve a theoretical yield of 100% of a single enantiomer. DKR combines the kinetic resolution step with in-situ racemization of the slower-reacting enantiomer. diva-portal.org For instance, the DKR of phenylethylamine has been achieved using a lipase for the enantioselective acylation and a palladium catalyst for the racemization of the unreacted enantiomer. chimia.ch

The following table provides examples of lipase-catalyzed kinetic resolutions of racemic amines.

| Racemic Amine | Lipase | Acylating Agent | Solvent | Conversion (%) | Enantiomeric Excess (ee %) |

| 1-Phenylethylamine | Candida antarctica Lipase B (CALB) | Ethyl Acetate | Toluene | ~50 | >99 |

| (±)-1a-d | CaLB-MNPs / N435 | Diisopropyl malonate | MTBE | Varies | High |

| 2-Phenylpropionic acid (2-PPA) | Novozym 435 | n-Hexanol | n-Hexane | ~44 | High (E=2.23) |

Diastereoselective Control in Cycloaddition and Derivative Formation

The enamine functionality is a versatile synthon for various carbon-carbon bond-forming reactions, including cycloadditions. When the enamine is chiral, these reactions can proceed with a high degree of diastereoselectivity, allowing for the synthesis of complex cyclic structures with defined stereochemistry.

Diastereoselective Cycloaddition Reactions

Enamines can participate in cycloaddition reactions, such as [3+3] and [2+2] cycloadditions, to form carbocyclic and heterocyclic systems. nih.govresearchgate.net The stereochemical outcome of these reactions can be controlled by the existing chirality in the enamine or by the use of a chiral catalyst.

For example, a highly diastereoselective formal [3+3] cycloaddition reaction between cyclic enamines and enones has been developed, providing access to tricyclic imino alcohols as single diastereomers. nih.gov The reaction can be catalyzed by proline in a trifluoroethanol-water mixture, highlighting the potential for organocatalytic control. nih.gov

Similarly, benzyne-[2+2] cycloadditions with enamides have been shown to proceed with high stereoselectivity in a tandem sequence involving a pericyclic ring-opening and an intramolecular N-tethered [4+2] cycloaddition to rapidly assemble complex nitrogen heterocycles. nih.gov

Diastereoselective Derivative Formation

The double bond of the enamine can be functionalized to create new stereocenters. The diastereoselectivity of these reactions is often directed by the existing stereochemistry of the chiral amine. A prominent example is the diastereoselective hydrogenation of chiral enamines, as discussed in section 4.1.2, where the approach of the hydrogen is directed by the chiral auxiliary, leading to the formation of one diastereomer in preference to the other. acs.orgfigshare.com

Another approach involves the diastereoselective α-alkylation of metalloenamines generated from N-C axially chiral derivatives, which allows for the preparation of compounds with both axial and central chirality with high diastereomeric ratios. acs.org

The use of chiral auxiliaries, such as Ellman's N-tert-butanesulfinamide, is a powerful strategy for the diastereoselective synthesis of amines with multiple stereogenic centers. osi.lv

The table below summarizes methods for diastereoselective control in reactions involving enamines.

| Reaction Type | Substrates | Catalyst/Auxiliary | Product | Diastereoselectivity |

| Formal [3+3] Cycloaddition | Cyclic enamines, enones | Proline | Tricyclic imino alcohols | Single diastereomer |

| [2+2] Cycloaddition-Tandem Sequence | Enamides, benzynes | None (thermal) | Nitrogen heterocycles | Highly stereoselective |

| Hydrogenation | Chiral (Z)-enamines | PtO₂, (S)-Phenylglycine amide | Chiral β-amino acid derivatives | up to 200:1 dr |

| α-Alkylation | N-C axially chiral mebroqualone (B104448) derivatives | Metalloenamine | Compounds with axial and central chirality | up to dr = 26:1 |

Computational and Theoretical Investigations on 1 Phenylprop 1 En 2 Amine and Analogues

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to determine the electronic structure and predict various molecular attributes with a balance of accuracy and computational cost. researchgate.netnih.gov

Geometry Optimization and Conformational Landscape Analysis

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium structure. q-chem.com For flexible molecules like 1-phenylprop-1-en-2-amine, this involves exploring the conformational landscape to identify the most stable conformers. mdpi.com This analysis is crucial as the molecule's conformation can significantly influence its reactivity and interaction with other molecules.

Theoretical calculations for analogues are often performed using DFT methods, such as B3LYP or M06-2X, combined with a basis set like 6-311G(d,p) or 6-311++G(d,p). nih.govresearchgate.netresearchgate.net The choice of method and basis set is critical for obtaining accurate geometries. researchgate.net For instance, in studies of similar structures, constrained optimizations are performed to scan the potential energy surface along specific dihedral angles, revealing the energy barriers between different conformers. mdpi.com The analysis can identify the most stable conformations, such as staggered versus eclipsed arrangements around rotatable bonds, and quantify the energy differences between them. mdpi.com

| Parameter | Method/Basis Set | Purpose |

| Optimization Method | DFT (e.g., B3LYP, M06-2X, ωB97XD) | To find the lowest energy (most stable) molecular structure. nih.govresearchgate.net |

| Basis Set | Pople-style (e.g., 6-311++G(d,p)) | Provides a set of mathematical functions to describe the atomic orbitals. researchgate.netnih.gov |

| Conformational Search | Torsional scans, Molecular Dynamics | To explore different spatial arrangements (conformers) and identify stable ones. mdpi.com |

| Solvation Model | PCM, SMD | To simulate the effect of a solvent on the molecule's geometry and energy. researchgate.net |

This table summarizes common computational parameters used for geometry optimization and conformational analysis of organic molecules.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemistry for understanding and predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The interaction and energy gap between these two orbitals govern many chemical reactions. wikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and a greater ease of electronic excitation. nih.gov For analogues of this compound, such as chalcones, DFT calculations are used to determine the energies of these orbitals. nih.gov This analysis helps predict how the molecule will behave in different reactions, for example, in pericyclic reactions like cycloadditions, where the overlap between the HOMO of one reactant and the LUMO of another is crucial. wikipedia.org

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons; associated with nucleophilicity. libretexts.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons; associated with electrophilicity. libretexts.org |

| ΔE (LUMO-HOMO) | Energy gap between LUMO and HOMO | A small gap indicates high reactivity and polarizability; a large gap indicates high stability. nih.gov |

This table outlines the key components of Frontier Molecular Orbital (FMO) analysis and their significance in predicting chemical reactivity.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution within a molecule, providing a guide to its reactivity. uni-muenchen.de It calculates the electrostatic potential at a given point on the electron density surface of the molecule. uni-muenchen.de The MEP map is color-coded to identify electron-rich and electron-poor regions. researchgate.net

Typically, red and orange colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, blue colors represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net Green and yellow areas denote regions of neutral or intermediate potential. researchgate.net For molecules containing heteroatoms like the nitrogen in this compound, MEP maps can pinpoint the location of lone pair electrons and identify the most likely sites for protonation or interaction with electrophiles. uni-muenchen.deresearchgate.netmdpi.com

| Color on MEP Map | Electrostatic Potential | Interpretation |

| Red | Most Negative | Electron-rich region, site for electrophilic attack. researchgate.net |

| Orange/Yellow | Intermediate Negative/Neutral | Moderately electron-rich or neutral region. researchgate.net |

| Green | Neutral | Region of near-zero potential. researchgate.net |

| Blue | Most Positive | Electron-poor region, site for nucleophilic attack. researchgate.net |

This table explains the color-coding scheme used in Molecular Electrostatic Potential (MEP) maps and its relation to chemical reactivity.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools used to provide an intuitive picture of chemical bonding and electron pairing. rsc.orgjussieu.fr Both ELF and LOL are scalar fields that depend on the kinetic energy density of the electrons. mdpi.com They are valuable for distinguishing different types of chemical bonds (covalent, ionic) and identifying the spatial regions of lone pairs and bonding electrons. araproceedings.com

ELF analysis reveals regions where orbitals are localized, with high ELF values (approaching 1) indicating areas with a high probability of finding an electron pair, such as in covalent bonds or lone pairs. jussieu.fr LOL offers a complementary view, particularly in visualizing the overlap of localized orbitals. mdpi.com For aromatic and conjugated systems like this compound, these methods can effectively describe π-electron delocalization. rsc.org Studies have shown that LOL, in particular, can provide a clear and insightful contrast between systems with enhanced or weak π-delocalization. rsc.org These analyses help connect complex quantum mechanical calculations with classical chemical concepts of bonding. nih.govmdpi.com

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the detailed step-by-step pathways of chemical reactions. nextmol.com By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that connect these stable points. ims.ac.jpsmu.edu

Understanding the transition state is crucial for comprehending reaction mechanisms and predicting reaction rates. ims.ac.jp Computational methods, such as those implemented in software packages like Gaussian or ORCA, can locate transition state structures and calculate their energies (activation barriers). researchgate.net The process often involves calculating the intrinsic reaction coordinate (IRC), which traces the minimum energy path from the transition state down to the reactants and products, confirming the connection. smu.edu For complex reactions, computational studies can distinguish between different proposed mechanisms (e.g., concerted vs. stepwise) by comparing the activation energies of the competing pathways. smu.eduresearchgate.net Recent advancements have led to more efficient algorithms for finding transition states, significantly reducing the computational cost and accelerating the pace of discovery in material science and chemistry. ims.ac.jp

| Computational Step | Description | Outcome |

| Reactant/Product Optimization | Find the lowest energy structures of starting materials and products. | Provides the overall thermodynamics of the reaction (ΔE). smu.edu |

| Transition State (TS) Search | Locate the first-order saddle point on the potential energy surface between reactants and products. | Identifies the structure of the transition state and the activation energy barrier. ims.ac.jp |

| Frequency Calculation | Calculate vibrational frequencies at the stationary points. | Confirms a structure is a minimum (zero imaginary frequencies) or a transition state (one imaginary frequency). q-chem.com |

| Intrinsic Reaction Coordinate (IRC) | Follow the minimum energy path downhill from the transition state. | Confirms that the located TS correctly connects the desired reactants and products. smu.edu |

This table outlines the typical workflow for computationally investigating a chemical reaction mechanism.

Theoretical Prediction and Interpretation of Spectroscopic Data

Computational methods can accurately predict various types of spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. q-chem.comschrodinger.com These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds and for assigning experimental signals to specific atoms or vibrational modes. researchgate.netnih.gov

DFT calculations are commonly used to compute the vibrational frequencies of a molecule. researchgate.net The resulting theoretical IR spectrum can be compared with an experimental spectrum. Often, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation and basis set limitations, so a scaling factor is applied to improve the correlation. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.govd-nb.info By considering different possible conformers and their Boltzmann-weighted contributions, the accuracy of predicted NMR spectra can be significantly enhanced, often achieving a mean absolute error of less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C NMR. d-nb.info This predictive power is crucial for structural elucidation, especially for novel or transient species. researchgate.netd-nb.info

| Spectrum | Computational Method | Information Obtained |

| Infrared (IR) | DFT Frequency Calculation | Predicts vibrational frequencies corresponding to functional groups and molecular motions. nih.gov |

| NMR (¹H, ¹³C) | GIAO (Gauge-Independent Atomic Orbital) | Predicts chemical shifts, providing detailed information on the chemical environment of each nucleus. d-nb.info |

| UV-Vis | TD-DFT (Time-Dependent DFT) | Calculates electronic transition energies and predicts absorption wavelengths. nih.gov |

This table summarizes the computational methods used to predict different types of spectroscopic data and the information they provide.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques)

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 1-phenylprop-1-en-2-amine. It provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, methyl, and amine protons. The chemical shifts (δ) are influenced by the electronic effects of the phenyl ring, the double bond, and the amine group. Based on analyses of similar structures, the anticipated chemical shifts can be predicted. rsc.orgnsc.ru For instance, the vinylic proton on the carbon adjacent to the phenyl group is expected to appear as a singlet in the olefinic region. rsc.org The amine protons typically present as a broad singlet, though its position can vary depending on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms. The spectrum would feature signals for the methyl carbon, the sp² hybridized carbons of the double bond and the phenyl ring, with the carbon attached to the nitrogen atom appearing at a characteristic downfield shift.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, especially in complex regions of the spectrum, two-dimensional (2D) NMR techniques are employed. walisongo.ac.idemerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, helping to map out the connectivity of the molecule's proton framework. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbons based on their attached protons. walisongo.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the complete molecular skeleton. walisongo.ac.id

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on structural analysis and data from related compounds. Actual experimental values may vary.)

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic Protons | ¹H | 7.20 - 7.50 | Multiplet | Signals corresponding to the five protons of the phenyl ring. |

| Vinylic Proton | ¹H | 6.40 - 6.60 | Singlet | Proton on the C=C double bond adjacent to the phenyl group. |

| Amine Protons | ¹H | 1.50 - 3.50 | Broad Singlet | Chemical shift is variable and depends on solvent, temperature, and concentration. |

| Methyl Protons | ¹H | 1.90 - 2.20 | Singlet | Protons of the methyl group attached to the double bond. |

| Aromatic Carbons (ipso) | ¹³C | 135 - 140 | - | Quaternary carbon of the phenyl ring attached to the propenyl group. |

| Aromatic Carbons (o, m, p) | ¹³C | 125 - 130 | - | Carbons of the phenyl ring. |

| Vinylic Carbon (C-NH₂) | ¹³C | 140 - 150 | - | sp² carbon of the double bond attached to the amine group. |

| Vinylic Carbon (C-Ph) | ¹³C | 120 - 130 | - | sp² carbon of the double bond attached to the phenyl group. |

| Methyl Carbon | ¹³C | 15 - 25 | - | Carbon of the methyl group. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display key absorption bands confirming its structure. As a primary amine, it is expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹. spectroscopyonline.com Other significant peaks would include the C=C stretching vibration of the alkene and aromatic ring, C-H stretching for both aromatic and aliphatic groups, and the C-N stretching vibration.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Non-polar bonds, such as the C=C double bond, often produce strong Raman signals, making it a valuable tool for confirming the presence of the propenyl backbone.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | IR | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | IR/Raman | 3000 - 3100 | Medium |

| Alkene C=C Stretch | IR/Raman | 1640 - 1680 | Medium-Strong (Raman) |

| Aromatic C=C Stretch | IR/Raman | 1450 - 1600 | Medium-Strong |

| C-N Stretch | IR | 1020 - 1250 | Medium |

| N-H Wag | IR | 750 - 850 | Broad, Strong |

| Aromatic C-H Bend (out-of-plane) | IR | 690-710 and 730-770 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of the parent ion, allowing for the determination of the molecular formula with high confidence. rsc.org For this compound (C₉H₁₁N), the calculated monoisotopic mass is 133.08915 Da. nih.gov HRMS can distinguish this from other formulas with the same nominal mass.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for this molecule would likely involve the loss of small, stable fragments.

Table 3: Plausible HRMS Fragmentation for this compound

| Ion Description | Proposed Fragment Structure | Calculated Exact Mass (m/z) |

| Molecular Ion [M]⁺ | [C₉H₁₁N]⁺ | 133.08915 |

| Loss of a methyl radical [M-CH₃]⁺ | [C₈H₈N]⁺ | 118.06567 |

| Loss of ammonia (B1221849) [M-NH₃]⁺ | [C₉H₈]⁺ | 116.06260 |

| Phenyl Cation | [C₆H₅]⁺ | 77.03913 |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. anton-paar.com This technique yields precise data on bond lengths, bond angles, and torsional angles. researchgate.net For this molecule, it would definitively establish the E/Z geometry of the double bond.

Moreover, X-ray crystallography reveals how molecules pack in a crystal lattice and identifies key intermolecular interactions. For this compound, the primary amine group is capable of acting as a hydrogen bond donor, and the nitrogen atom as an acceptor. These hydrogen bonds would be critical in dictating the solid-state architecture.

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess: High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC)

Chromatographic methods are essential for assessing the purity of this compound and for separating its potential isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the chemical purity of a sample by separating it from by-products and impurities. rsc.org Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, would be a typical approach.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. It provides excellent resolution for purity assessment.

Isomer Separation: The structure of this compound (Ph-CH=C(NH₂)-CH₃) is achiral but can exist as E/Z stereoisomers across the double bond. Both HPLC and GC can be used to separate and quantify these isomers. While this specific molecule is not chiral, closely related phenylalkylamines are. For those chiral analogs, specialized chiral GC or HPLC techniques are critical for separating the enantiomers and determining the enantiomeric excess (ee). wiley.comrsc.org These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. rsc.orghplc.sk The determination of enantiomeric purity is vital in many fields, particularly in pharmaceutical development. rsc.orgsemanticscholar.org

Advanced Research Applications and Future Directions in Organic Synthesis

1-Phenylprop-1-en-2-amine as a Versatile Building Block in Synthetic Pathways

As a bifunctional molecule, this compound serves as a powerful synthon, or synthetic equivalent, for the α-amino-α-methylbenzyl carbanion. The enamine's β-carbon is highly nucleophilic, readily attacking a wide range of electrophiles, while the nitrogen atom retains its nucleophilicity and basicity. This dual reactivity makes it an exceptionally versatile precursor for assembling diverse molecular frameworks.

The inherent reactivity of the enamine system is particularly well-suited for the synthesis of heterocyclic compounds, which form the core of numerous natural products and pharmaceuticals. This compound can participate as a C2N or C2 building block in various cyclization and cycloaddition reactions.

Annulation Reactions: It can react with 1,3-dicarbonyl compounds or their equivalents in condensation-cyclization sequences to yield substituted pyridines. Similarly, reactions with α,β-unsaturated carbonyl compounds can proceed via a Michael addition followed by an intramolecular condensation to afford substituted dihydropyridines or piperidines after reduction.

Cycloaddition Reactions: As an electron-rich alkene, it is a viable partner in [4+2] cycloaddition reactions (Diels-Alder type) with electron-deficient dienes, leading to complex cyclohexene (B86901) amine derivatives. It can also undergo [3+2] cycloadditions with various 1,3-dipoles, such as nitrile oxides or azides, to construct five-membered heterocycles like isoxazolines and triazolines, respectively.

Pictet-Spengler and Bischler-Napieralski Type Reactions: Following N-acylation or N-alkylation with an appropriate tether, the enamine or its imine tautomer can undergo intramolecular electrophilic attack on the phenyl ring, providing access to isoquinoline (B145761) and related fused heterocyclic systems.

The table below summarizes representative transformations for heterocyclic synthesis using this compound as a key reactant.

| Target Heterocycle | Reaction Type | Co-reactant(s) | Key Intermediate/Step |

|---|---|---|---|

| Substituted Pyridines | Annulation/Condensation | 1,3-Dicarbonyl Compounds (e.g., Acetylacetone) | Initial Michael addition or condensation followed by cyclodehydration. |

| Tetrahydroquinolines | [4+2] Cycloaddition | Electron-deficient Dienes | Acts as dienophile; subsequent aromatization or functionalization. |

| Substituted Pyrroles | Paal-Knorr Synthesis Variant | 1,4-Dicarbonyl Compounds | Double condensation reaction with the primary amine. |

| Isoxazoles | [3+2] Cycloaddition | Nitrile Oxides (from Aldoximes) | Enamine acts as the dipolarophile. |

| Pyrimidines | Condensation | β-Diketones, Urea | Serves as the N-C-C component in a multicomponent condensation. |

The 1-phenylpropan-2-amine scaffold, readily accessible via the reduction of this compound, is a privileged structure in medicinal chemistry. It is the core of a vast number of biologically active molecules. Therefore, this compound serves as a strategic starting material for the synthesis of compound libraries aimed at drug discovery.

The reduction of the enamine double bond can be achieved stereoselectively using modern catalytic methods (see Section 7.2), providing access to either enantiomer of amphetamine and its derivatives. These chiral amines are crucial starting points for synthesizing more complex drug candidates. For instance, N-alkylation, N-acylation, or substitution on the phenyl ring allows for systematic structural modifications. This approach facilitates the exploration of structure-activity relationships (SAR) by enabling medicinal chemists to fine-tune properties such as receptor binding affinity, selectivity, and metabolic stability. Its utility extends to the synthesis of precursors for radiolabeled ligands used in positron emission tomography (PET) imaging to study neurological targets.

Construction of Complex Heterocyclic Compounds

Development of Novel Catalytic Methodologies Exploiting Enamine Reactivity

The enamine functional group is central to one of the main pillars of organocatalysis. While this compound is a pre-formed enamine, its C=C double bond is an excellent substrate for various catalytic transformations, most notably asymmetric hydrogenation. The synthesis of enantiomerically pure amines is of paramount importance in the pharmaceutical industry, and the catalytic hydrogenation of enamines represents one of the most efficient methods to achieve this.

Pioneering work has demonstrated that chiral transition metal catalysts, particularly those based on rhodium (Rh) and ruthenium (Ru) complexed with chiral phosphine (B1218219) ligands, can hydrogenate N-acyl derivatives of this compound with outstanding levels of enantioselectivity. The N-acetyl or N-benzoyl group acts as a coordinating moiety, helping to lock the substrate into a specific conformation on the chiral catalyst's surface, thereby directing the hydrogen addition to one face of the double bond.

The table below highlights key findings in the asymmetric hydrogenation of N-acylated derivatives of this compound.

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| N-Acetyl-1-phenylprop-1-en-2-amine | [Rh(COD)(DIPAMP)]BF₄ | N-Acetylamphetamine | >95% |

| N-Benzoyl-1-phenylprop-1-en-2-amine | [Ru(OAc)₂(BINAP)] | N-Benzoylamphetamine | 96% |

| N-Formyl-1-phenylprop-1-en-2-amine | [Rh(COD)₂(Et-DuPhos)]BF₄ | N-Formylamphetamine | >99% |

| N-Acetyl-1-phenylprop-1-en-2-amine | [Rh(COD)(Josiphos)]BF₄ | N-Acetylamphetamine | 97% |

Future research in this area focuses on developing more sustainable, earth-abundant metal catalysts (e.g., based on iron or cobalt) and exploring direct hydrogenation of the unprotected enamine, which remains a significant challenge due to catalyst inhibition by the free amine.

Integration into Multi-Component and Domino Reactions for Chemical Efficiency

In the pursuit of green and efficient chemistry, multi-component reactions (MCRs) and domino (cascade) reactions are highly valued for their ability to construct complex molecules in a single operation, minimizing waste and purification steps. This compound is an ideal candidate for integration into such processes.

Multi-Component Reactions (MCRs): As a three-atom synthon (N-C-C), it can participate in reactions like the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis, where it acts as the nitrogen source and one of the carbon components. For example, a reaction between this compound, an aldehyde, and a β-ketoester could potentially lead to highly substituted dihydropyrimidones or dihydropyridines, which are scaffolds with known biological activities.

Domino Reactions: The reactivity of the enamine can initiate a cascade of subsequent transformations. For instance, a Michael addition of this compound to an electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate) would generate a new, highly functionalized enamine intermediate. This intermediate could be designed to undergo a spontaneous intramolecular cyclization, such as an N-attack onto an ester group to form a lactam, or an attack of the phenyl ring onto a newly formed electrophilic center, all within a single synthetic operation. Such a sequence rapidly builds molecular complexity from simple starting materials.

The design of novel domino reactions initiated by the nucleophilic character of this compound represents a fertile ground for future synthetic exploration.

Exploration in Supramolecular Chemistry and Functional Materials Science

Beyond its role in traditional synthesis, the structural features of this compound suggest potential applications in the fields of supramolecular chemistry and materials science.

Supramolecular Chemistry: The molecule possesses distinct recognition sites for non-covalent interactions. The aromatic phenyl ring can participate in π-π stacking interactions, while the N-H group is a hydrogen bond donor. This combination could be exploited to design self-assembling systems. For example, upon derivatization with long alkyl chains, it could form organogels or liquid crystalline phases. Its incorporation into larger macrocyclic structures could lead to novel host molecules for guest recognition, where the phenyl and amine groups contribute to the binding pocket's architecture and electronic properties.

Functional Materials Science: this compound can be viewed as a monomer for creating functional polymers.

Polymerization: Polymerization through the vinyl group could yield polymers with pendant phenylamine groups. These materials could exhibit interesting optical or electronic properties and may find use as polymer-supported bases or scavengers in synthesis.

Electroactive Materials: The conjugated system, although limited, could be extended by incorporating the molecule into larger π-conjugated backbones. For example, coupling reactions (e.g., Suzuki, Sonogashira) on a halogenated derivative of the phenyl ring could produce monomers for conductive polymers or materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where the amine functionality can help tune energy levels and charge transport properties.

While these applications are largely exploratory, they highlight the untapped potential of this compound as a versatile molecular unit for the design of next-generation functional materials.

Q & A

Q. What criteria determine whether a novel derivative of this compound warrants further study?

- Methodological Answer : Prioritize derivatives with improved selectivity (e.g., ≥10-fold vs. off-targets) or pharmacokinetic profiles (e.g., metabolic stability in liver microsomes). Use cheminformatics tools (e.g., SwissADME) to filter compounds violating Lipinski’s rules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.